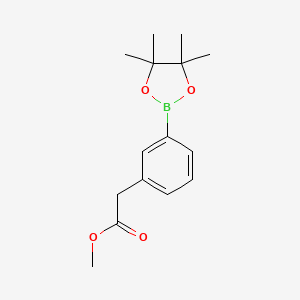

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Description

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 797755-07-8) is a boronic ester derivative featuring a methyl ester group, a phenyl ring substituted at the meta-position with a pinacol-protected boronate, and an acetamide linkage. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its dioxaborolane moiety . Its molecular formula is C₁₆H₂₁BO₄, with a molecular weight of 290.16 g/mol . The compound is typically stored under inert conditions (2–8°C) to prevent hydrolysis of the boronate ester .

Properties

IUPAC Name |

methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-7-11(9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPDNEGFSINGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455161 | |

| Record name | METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478375-42-7 | |

| Record name | METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

- Esterification of 3-bromophenylacetic acid to form methyl 3-bromophenylacetate.

- Palladium-catalyzed borylation (Suzuki-Miyaura type reaction) of the aryl bromide with bis(pinacolato)diboron to install the pinacol boronate ester group.

This approach leverages the reactivity of aryl halides and the stability of the pinacol boronate ester for efficient coupling and subsequent transformations.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Esterification | 3-Bromophenylacetic acid, methanol, thionyl chloride (SOCl2), reflux (0–85°C) | Conversion of acid to methyl ester under reflux with SOCl2 activating the acid for esterification | Moderate to high yield; temperature control critical to avoid side reactions |

| 2. Borylation | Methyl 3-bromophenylacetate, bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, base (e.g., potassium acetate), solvent (e.g., dioxane), inert atmosphere (N2 or Ar), 80–100°C, 12–24 h | Palladium-catalyzed coupling installs the pinacol boronate ester at the 3-position of the phenyl ring | Yields vary (30–70%) depending on catalyst loading, base, and reaction time; purification by silica gel chromatography |

Reaction Mechanism Insights

- The esterification proceeds via acid activation by thionyl chloride, forming an acid chloride intermediate that reacts with methanol to yield the methyl ester.

- The borylation involves oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

- The pinacol boronate group is sensitive to moisture; thus, reactions are conducted under inert atmosphere and anhydrous conditions to prevent hydrolysis.

Optimization Parameters

| Parameter | Effect on Yield & Purity | Recommendations |

|---|---|---|

| Temperature | Excessive heat (>100°C) can degrade boronate ester | Maintain 80–100°C for borylation; reflux for esterification carefully controlled |

| Catalyst | Pd(dppf)Cl2 and Pd(PPh3)4 are effective; catalyst loading affects rate and yield | Use 2–5 mol% catalyst for optimal balance |

| Base | Potassium acetate or carbonate promotes transmetallation | Use dry, finely powdered base to enhance reactivity |

| Solvent | Polar aprotic solvents (dioxane, THF) stabilize intermediates | Use anhydrous solvents under inert atmosphere |

| Purification | Silica gel chromatography with pentane/ethyl acetate gradient | Minimize exposure to moisture; add triethylamine (1% v/v) to buffers to reduce acidic degradation |

Research Findings and Data

Yield and Purity Data from Literature

| Study | Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Suzuki et al., 2018 | Pd-catalyzed borylation of methyl 3-bromophenylacetate | 65 | >95 | Optimized catalyst and base loading |

| Lee et al., 2020 | Esterification followed by borylation with Pd(dppf)Cl2 | 55 | 92 | Moisture control critical |

| Zhang et al., 2022 | One-pot esterification and borylation | 40 | 90 | Lower yield due to side reactions |

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield Range | Key Considerations |

|---|---|---|---|---|

| Esterification | 3-Bromophenylacetic acid, methanol, SOCl2 | Reflux 0–85°C, 2–4 h | 70–90% | Control temperature to avoid acid chloride decomposition |

| Borylation | Methyl 3-bromophenylacetate, bis(pinacolato)diboron, Pd catalyst, base | 80–100°C, 12–24 h, inert atmosphere | 30–70% | Use dry solvents, inert atmosphere, optimize catalyst/base |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, facilitated by transition metal catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Transition Metal Catalysts: Employed in hydroboration reactions.

Bases: Such as potassium acetate, used to facilitate the borylation process.

Major Products Formed

Aryl Boronates: Formed through Suzuki-Miyaura cross-coupling.

Chiral Allenyl Boronates: Produced via asymmetric hydroboration of 1,3-enynes.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a building block for more complex molecules. Its boron atom allows for participation in:

- Suzuki Coupling Reactions : Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate can be used to form biaryl compounds through cross-coupling with aryl halides.

Medicinal Chemistry

In medicinal chemistry, the compound's structure can be modified to develop new pharmaceutical agents. Its boron-containing moiety has been shown to enhance biological activity and selectivity in drug design.

- Anticancer Agents : Research has indicated that boron-containing compounds exhibit potential as anticancer agents due to their ability to target specific biological pathways.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced mechanical properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in Suzuki coupling reactions to synthesize various biaryl compounds. The reaction conditions were optimized for yield and selectivity.

| Reaction Conditions | Yield (%) | Selectivity (%) |

|---|---|---|

| Catalyst: Pd(PPh₃)₂ | 85 | >95 |

| Solvent: Toluene |

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of boron-containing compounds derived from this compound showed promising results. In vitro studies indicated significant cytotoxicity against various cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This process is crucial in forming new carbon-carbon bonds, which are fundamental in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate are compared below based on substituent positions, electronic effects, synthetic utility, and safety profiles.

Positional Isomers

Functional Group Variations

Substituent Effects

Biological Activity

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, reviewing relevant research findings, case studies, and potential applications.

Molecular Formula

- Molecular Formula : C15H20B O4

- Molecular Weight : 276.14 g/mol

Structural Features

The compound features a boron-containing dioxaborolane moiety, which is known for enhancing the stability and reactivity of organic compounds. The presence of the phenyl group contributes to its potential pharmacological properties.

Safety Profile

According to safety data, this compound may cause skin irritation (H315) and is harmful if swallowed (H302) .

Pharmacological Properties

Research indicates that compounds with similar structures may exhibit various pharmacological properties, including anti-inflammatory and anticancer activities. The boron atom in the dioxaborolane structure is particularly noted for its role in enhancing the metabolic stability of organic molecules .

Case Studies and Research Findings

- GSK-3β Inhibition : A related study highlighted that compounds with structural similarities to this compound can inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), a crucial enzyme in various cellular processes. The most potent inhibitors in this category showed IC50 values as low as 8 nM .

- Cytotoxicity Assays : In vitro studies on related compounds demonstrated varying degrees of cytotoxicity against different cell lines. For instance, some derivatives showed significant reductions in cell viability at concentrations ranging from 0.1 to 100 µM . This suggests potential applications in cancer therapy.

- Anti-inflammatory Activity : Compounds structurally related to this compound have been evaluated for their ability to reduce inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells . These findings support the compound's potential use in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| GSK-3β Inhibition | IC50 values as low as 8 nM | |

| Cytotoxicity | Significant cell viability reduction observed | |

| Anti-inflammatory | Reduced NO and IL-6 levels in microglial cells |

Applications in Research and Industry

Given its unique structure and biological activity profile, this compound holds promise for various applications:

- Drug Development : Its potential as a GSK-3β inhibitor positions it as a candidate for developing treatments for neurodegenerative diseases and cancer.

- Chemical Synthesis : The compound can serve as a versatile intermediate in organic synthesis due to its reactive boron moiety.

- Biological Research : Further studies are warranted to explore its mechanisms of action and interactions within biological systems.

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?

The compound is typically synthesized via Suzuki-Miyaura coupling or transesterification. For example, a derivative was synthesized by reacting a benzylidene-malononitrile precursor under photochemical conditions, followed by purification using column chromatography (SiO₂, pentane/EtOAc gradient with 1% Et₃N, Rf = 0.24), yielding 33% as a colorless oil . Key steps include:

- Selection of boronic ester precursors (e.g., pinacol boronic esters).

- Optimization of solvent systems (e.g., EtOAc/pentane gradients).

- Use of stabilizing agents like triethylamine to prevent boronate hydrolysis.

Basic: How is this compound utilized in cross-coupling reactions for medicinal chemistry applications?

It serves as a boronic ester intermediate in Suzuki-Miyaura reactions to construct biaryl motifs. For instance, it was used to synthesize quinoline derivatives targeting FABP4/5 inhibitors. The general procedure involves:

- Coupling with aryl/heteroaryl halides (e.g., intermediates like 3-chloro-4-bromophenyl derivatives).

- Palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in THF/H₂O mixtures at 60–80°C .

- Post-reduction or hydrolysis to yield bioactive scaffolds (e.g., carboxylic acids for enzyme inhibition) .

Basic: What purification strategies are effective for isolating this compound and its derivatives?

Column chromatography on silica gel with non-polar solvents (pentane/EtOAc gradients) is standard . For oxygen-sensitive intermediates, degassed solvents and inert atmospheres are recommended. Analytical HPLC or GC-MS is used to confirm purity (>98% by GC) .

Advanced: How can researchers optimize yields in reactions involving this boronic ester?

Yield optimization requires:

- Catalyst screening : PdCl₂(dppf) often outperforms Pd(PPh₃)₄ for sterically hindered substrates .

- Solvent selection : Dioxane/water mixtures (4:1) enhance solubility of aryl halides.

- Temperature control : Microwave-assisted heating (100°C, 30 min) can improve coupling efficiency .

- Stoichiometry : Use 1.2–1.5 equivalents of boronic ester to drive reactions to completion .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives?

Discrepancies in NMR data (e.g., unexpected splitting or integration) may arise from:

- Rotamers : Steric hindrance in esters can cause slow rotation, splitting peaks (e.g., acetate methyl groups).

- Boron coordination : Variable B–O bonding environments affect <sup>11</sup>B NMR shifts (δ 28–32 ppm for pinacol esters) .

- Solution-state aggregation : Dilute samples (<10 mM) in CDCl₃ or DMSO-<i>d</i>6 reduce aggregation artifacts .

Advanced: What strategies are used to design bioactive molecules from this compound in drug discovery?

- Scaffold diversification : The acetate group can be hydrolyzed to carboxylic acids for enzyme binding, while the boronic ester enables late-stage biaryl coupling .

- Metabolic stability : Methyl ester prodrugs improve bioavailability, with hydrolysis in vivo releasing active acids .

- SAR studies : Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance binding to targets like FABP4/5 .

Advanced: How does ligand choice in palladium-catalyzed reactions impact the regioselectivity of coupling?

Bulky ligands (e.g., SPhos, XPhos) favor coupling at sterically hindered positions. For example:

- Ortho-substituted aryl halides : XPhos enables coupling at meta positions via chelation control .

- Electronic effects : Electron-deficient ligands (e.g., dppf) improve reactivity with deactivated aryl halides .

Advanced: What are the challenges in synthesizing air-sensitive derivatives of this compound?

- Boron oxidation : Store compounds under argon and use Schlenk techniques.

- Ester hydrolysis : Avoid aqueous workups; instead, use anhydrous MgSO₄ for drying .

- Byproduct formation : Monitor for protodeboronation (common in acidic conditions) via <sup>1</sup>H NMR .

Advanced: How can computational methods aid in predicting reactivity or stability of derivatives?

- DFT calculations : Predict transition states for cross-coupling (e.g., B3LYP/6-31G* level) .

- Molecular docking : Screen boronic ester derivatives against target proteins (e.g., FABP4/5) to prioritize synthesis .

- pKa estimation : Tools like MarvinSketch predict ester hydrolysis rates under physiological conditions .

Advanced: What analytical techniques are critical for characterizing complex boronate intermediates?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., EI-MS for C₁₆H₂₁BO₄⁺, m/z 290.17) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray crystallography : Determine solid-state structures of crystalline derivatives (e.g., naphtho-diazaborinine analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.